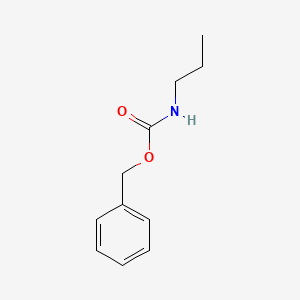

Benzyl propylcarbamate

CAS No.: 65095-17-2

Cat. No.: VC14385769

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65095-17-2 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | benzyl N-propylcarbamate |

| Standard InChI | InChI=1S/C11H15NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

| Standard InChI Key | CSOLJDWYEPDGKF-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(=O)OCC1=CC=CC=C1 |

Introduction

Structural and Nomenclature Analysis

Benzyl propylcarbamate (IUPAC name: benzyl propylcarbamate) belongs to the carbamate family, which features the general structure . In this case:

-

: Benzyl group (-)

-

: Propyl group (-)

-

: Hydrogen

The molecular formula is , with a molecular weight of 193.24 g/mol. The compound’s structure combines the aromatic stability of the benzyl moiety with the aliphatic flexibility of the propyl chain, enabling diverse reactivity .

Synthesis and Manufacturing

Conventional Synthesis Routes

Benzyl propylcarbamate is typically synthesized via the reaction of benzyl chloroformate with propylamine. This method parallels the production of benzyl carbamate, where ammonia is replaced by propylamine :

The reaction proceeds under anhydrous conditions, often in the presence of a base like triethylamine to neutralize HCl. Yields exceeding 80% are achievable with optimized stoichiometry .

Alternative Pathways

A modified approach involves the esterification of carbamic acid with benzyl alcohol and propyl alcohol, though this route is less common due to the instability of free carbamic acid . Recent advances employ enzymatic desymmetrization for enantioselective synthesis, as demonstrated in related carbamate derivatives .

Physicochemical Properties

Physical Characteristics

While direct data on benzyl propylcarbamate is sparse, analogs such as benzyl (3-bromopropyl)carbamate offer predictive insights :

| Property | Value (Predicted/Analog) |

|---|---|

| Melting Point | 37–39 °C |

| Boiling Point | 379.4 ± 35.0 °C |

| Density | 1.379 ± 0.06 g/cm³ |

| Solubility | Chloroform, Ethyl Acetate |

The compound is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water .

Spectral Data

-

(CDCl₃): δ 7.32 (5H, m, aromatic), 5.06 (2H, s, ), 3.39 (2H, t, ), 1.96–2.06 (2H, m, ) .

-

IR: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-O) .

Chemical Reactivity and Applications

Functional Group Transformations

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol, propylamine, and carbon dioxide:

This reactivity is exploited in prodrug design, where the carbamate acts as a protective group for amine functionalities .

Industrial and Pharmaceutical Relevance

Benzyl propylcarbamate derivatives are pivotal in synthesizing antiviral agents and protease inhibitors. For example, brominated analogs like benzyl (3-bromopropyl)carbamate serve as intermediates in anti-HIV drug candidates . The propyl chain enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

| Hazard Statement | Precautionary Measure |

|---|---|

| H335 (Respiratory irritation) | Use respiratory protection |

| H315 (Skin irritation) | Wear gloves |

| Supplier | Purity | Price (USD) |

|---|---|---|

| TRC | 95% | $45/100 mg |

| Alchem Pharmtech | 98% | $763/25 g |

Future Directions and Research Gaps

Despite its utility, benzyl propylcarbamate remains understudied. Key research priorities include:

-

Green Synthesis: Developing catalytic methods to reduce reliance on toxic reagents like phosgene derivatives.

-

Biological Screening: Evaluating antimicrobial and anticancer potential in novel derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume